molecular formula C11H12N2 B15071391 (3-Methylisoquinolin-6-yl)methanamine

(3-Methylisoquinolin-6-yl)methanamine

Cat. No.: B15071391
M. Wt: 172.23 g/mol
InChI Key: YOTQMVKUEKRYDD-UHFFFAOYSA-N
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Description

(3-Methylisoquinolin-6-yl)methanamine is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by a methanamine group attached to the 3-methylisoquinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylisoquinolin-6-yl)methanamine typically involves the introduction of a methanamine group to the 3-methylisoquinoline core. One common method involves the reaction of 3-methylisoquinoline with formaldehyde and ammonia under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methylisoquinolin-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3-Methylisoquinolin-6-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylisoquinolin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    (1-Methylisoquinolin-6-yl)methanamine: Another isoquinoline derivative with similar structural features.

    (3-Hydroxy-1-(8-methoxy-3-methylisoquinolin-6-yl)propan-1-one): A compound with a similar isoquinoline core but different functional groups.

Uniqueness

(3-Methylisoquinolin-6-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(3-methylisoquinolin-6-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-4-11-5-9(6-12)2-3-10(11)7-13-8/h2-5,7H,6,12H2,1H3

InChI Key

YOTQMVKUEKRYDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)CN)C=N1

Origin of Product

United States

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